

# An In-depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride

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## Compound of Interest

**Compound Name:** 2-Fluoropyridine-5-carbonyl chloride

**Cat. No.:** B1316641

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoropyridine-5-carbonyl chloride**, a key building block in modern synthetic and medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic profile, synthesis protocols, and its applications, with a focus on its role in the development of novel therapeutics.

## Compound Profile

**2-Fluoropyridine-5-carbonyl chloride**, also known by its IUPAC name 6-fluoropyridine-3-carbonyl chloride, is a heterocyclic organic compound.<sup>[1][2]</sup> Its structure features a pyridine ring substituted with a fluorine atom at the 2-position and a highly reactive carbonyl chloride group at the 5-position.<sup>[1]</sup> This unique arrangement of functional groups makes it a valuable reagent for introducing the 2-fluoropyridin-5-yl moiety into various molecular scaffolds.

The fluorine substituent significantly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the carbonyl carbon and making the compound a potent acylating agent.<sup>[1]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Fluoropyridine-5-carbonyl chloride** is presented below.

Property	Value	Reference
CAS Number	65352-94-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClFNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	159.55 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	182.8°C (at 760 mmHg)	<a href="#">[1]</a>
Density	1.4 g/cm <sup>3</sup>	<a href="#">[1]</a>
SMILES	Fc1ccc(cn1)C(=O)Cl	<a href="#">[1]</a>
InChIKey	IPOCOANFUVSCLZ- UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2-Fluoropyridine-5-carbonyl chloride**.[\[1\]](#)

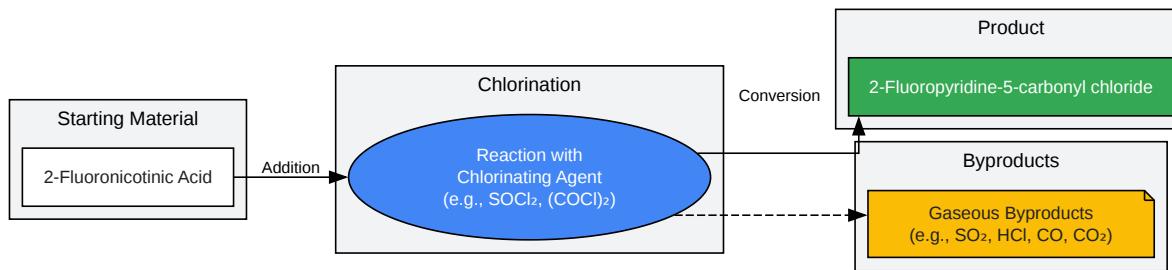
Spectroscopic Technique	Key Features
<sup>1</sup> H NMR	Shows characteristic signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and carbonyl chloride groups. <a href="#">[1]</a>
<sup>19</sup> F NMR	Provides a distinct signal for the fluorine substituent, confirming its position on the pyridine ring. <a href="#">[1]</a>
IR Spectroscopy	A strong absorption band is expected in the range of 1750-1800 cm <sup>-1</sup> due to the C=O stretching vibration of the carbonyl chloride. Other characteristic bands include aromatic C=C stretching (~1600 cm <sup>-1</sup> ), C-N stretching (1400-1500 cm <sup>-1</sup> ), and C-F stretching (1000-1300 cm <sup>-1</sup> ). <a href="#">[1]</a>
Mass Spectrometry	The molecular ion peak is observed at m/z 159.55, corresponding to the calculated molecular weight. Fragmentation patterns typically show the loss of chlorine and fluorine. <a href="#">[1]</a>

## Synthesis and Experimental Protocols

The primary route for the synthesis of **2-Fluoropyridine-5-carbonyl chloride** involves the chlorination of its corresponding carboxylic acid, 2-fluoronicotinic acid (also known as 6-fluoronicotinic acid).

## Synthesis Workflow

The general workflow for the preparation of **2-Fluoropyridine-5-carbonyl chloride** from 2-fluoronicotinic acid is illustrated below. This process involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a suitable chlorinating agent.



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**Caption:** General synthesis workflow for **2-Fluoropyridine-5-carbonyl chloride**.

## Detailed Experimental Protocol

**Objective:** To synthesize **2-Fluoropyridine-5-carbonyl chloride** from 2-fluoronicotinic acid.

### Materials:

- 2-Fluoronicotinic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
- Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

### Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoronicotinic acid (1.0 equivalent).
- **Solvent Addition:** Add an anhydrous solvent such as toluene or DCM to the flask to create a suspension.
- **Reagent Addition:**

- Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature.
- Using Oxalyl Chloride: Add oxalyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C. Add a catalytic amount (1-2 drops) of DMF.
- Reaction: Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the reaction is complete, which is typically indicated by the cessation of gas evolution (SO<sub>2</sub> and HCl, or CO, CO<sub>2</sub>, and HCl) and the formation of a clear solution.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Remove the excess chlorinating agent and solvent under reduced pressure. It is crucial to use a trap to neutralize the acidic gases.
  - The resulting crude **2-Fluoropyridine-5-carbonyl chloride** is often used directly in the next step without further purification due to its moisture sensitivity. If required, purification can be achieved by vacuum distillation.

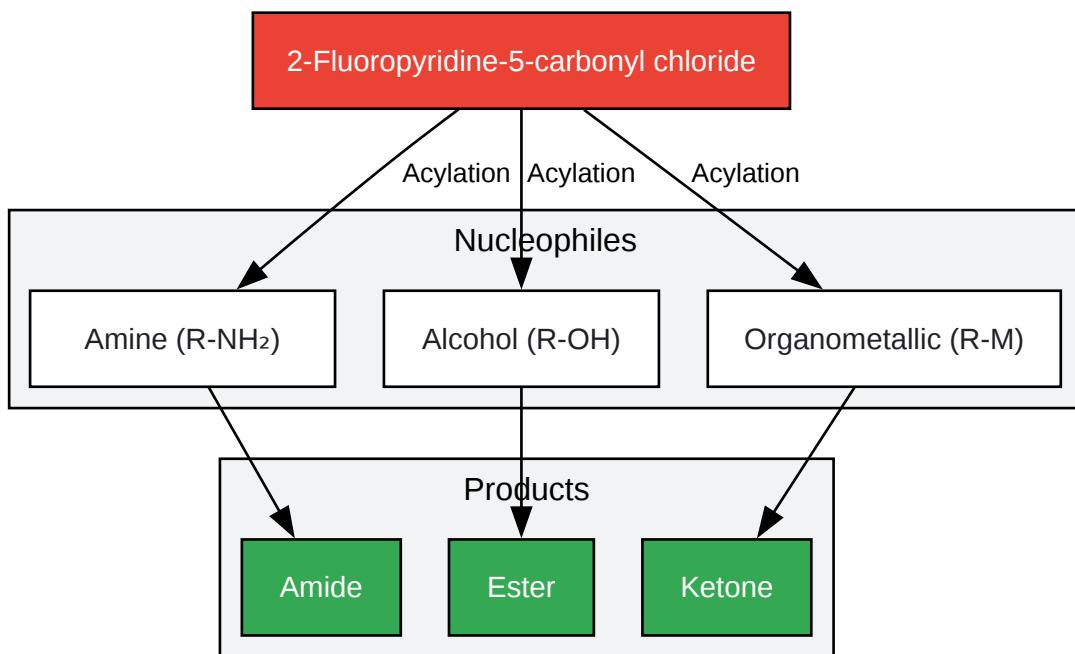
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

## Reactivity and Applications

**2-Fluoropyridine-5-carbonyl chloride** is a versatile intermediate primarily used in acylation reactions. Its high reactivity allows it to readily react with a wide range of nucleophiles.

## General Reaction Scheme

The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of amides, esters, and ketones. This reactivity is central to its utility in organic synthesis.



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**Caption:** Reactivity of **2-Fluoropyridine-5-carbonyl chloride** with nucleophiles.

## Applications in Drug Development

The 2-fluoropyridine motif is a common feature in many biologically active compounds and pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug molecule. **2-Fluoropyridine-5-carbonyl chloride** serves as a crucial starting material for incorporating this valuable structural unit.

Its applications span various therapeutic areas, including but not limited to:

- Oncology: Synthesis of kinase inhibitors.
- Infectious Diseases: Development of novel antibacterial and antiviral agents.
- Neuroscience: Creation of compounds targeting receptors and enzymes in the central nervous system.

The ability to readily form stable amide bonds makes it particularly useful for linking different fragments in a drug discovery program, facilitating the exploration of structure-activity

relationships (SAR).

## Conclusion

**2-Fluoropyridine-5-carbonyl chloride** is a high-value reagent in synthetic organic and medicinal chemistry. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. The strategic incorporation of the 2-fluoropyridine moiety, enabled by this compound, continues to contribute to the discovery and development of new and improved therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

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## References

- 1. Buy 2-Fluoropyridine-5-carbonyl chloride | 65352-94-5 [smolecule.com]
- 2. bocsci.com [bocsci.com]
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